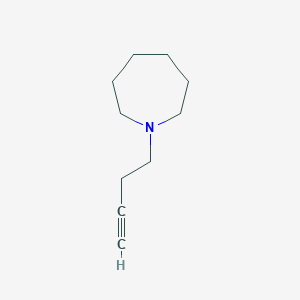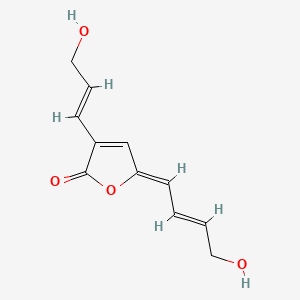
Lissoclinolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of lissoclinolide involves a highly efficient 9-step process starting from propargyl alcohol . Key steps include:
Hydrogen transfer hydrozirconation: This step involves the use of TBS-protected propargyl alcohol.
Palladium-catalyzed cross-coupling: The hydrozirconation product is coupled with a 1,1-dibromoalkene.
Silver-catalyzed lactonization: This step involves the lactonization of a trienynoic acid precursor.
These steps represent an improvement over previous methods due to the convenient generation of reagents in situ and the superior selectivity of the silver-catalyzed lactonization .
Chemical Reactions Analysis
Lissoclinolide undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: This compound can undergo substitution reactions, particularly at the lactone ring.
Common reagents used in these reactions include palladium and silver catalysts, which facilitate the cross-coupling and lactonization steps . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Lissoclinolide has several scientific research applications:
Mechanism of Action
Lissoclinolide exerts its effects through several mechanisms:
Antitumor Activity: It inhibits cell growth in various mammalian tumor lines by causing cell cycle arrest in the G2/M phase.
Molecular Targets: The exact molecular targets are not fully understood, but it does not appear to involve tubulin, ubiquitin-specific isopeptidases, p53, or p21.
Pathways Involved: The pathways involved in its antitumor activity are still under investigation, but it shows moderate selectivity towards colon tumor cell lines.
Comparison with Similar Compounds
Lissoclinolide is unique compared to other similar compounds due to its non-nitrogenous and non-sulfur-containing structure . Similar compounds include:
Dihydroxerulin: A potent noncytotoxic inhibitor of cholesterol biosynthesis.
Patellazole B: A cytotoxic thiazole-containing macrolide from the marine tunicate Lissoclinum patella.
Vitilevuamide: A bicyclic marine peptide that inhibits tubulin polymerization.
These compounds share some structural similarities with this compound but differ in their biological activities and mechanisms of action .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(5Z)-5-[(E)-4-hydroxybut-2-enylidene]-3-[(E)-3-hydroxyprop-1-enyl]furan-2-one |
InChI |
InChI=1S/C11H12O4/c12-6-2-1-5-10-8-9(4-3-7-13)11(14)15-10/h1-5,8,12-13H,6-7H2/b2-1+,4-3+,10-5- |
InChI Key |
ZYNGLDJNLYFSIV-CZFMBXACSA-N |
Isomeric SMILES |
C\1=C(C(=O)O/C1=C\C=C\CO)/C=C/CO |
Canonical SMILES |
C1=C(C(=O)OC1=CC=CCO)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


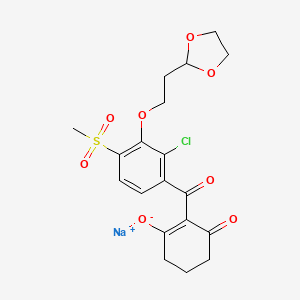
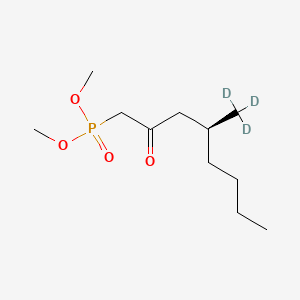
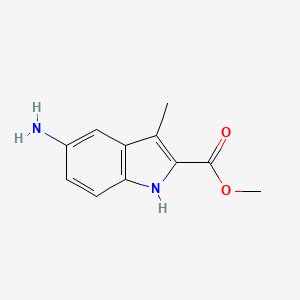

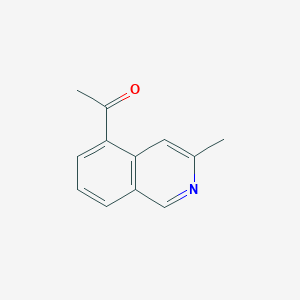
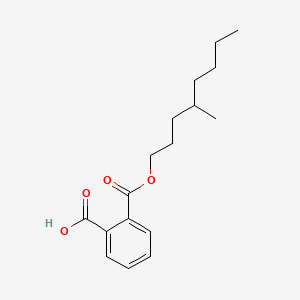
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)

![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)
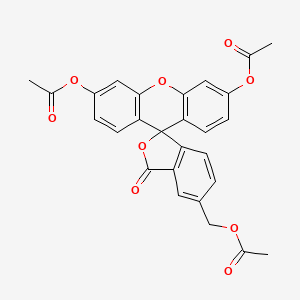
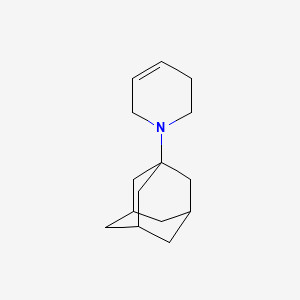

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
